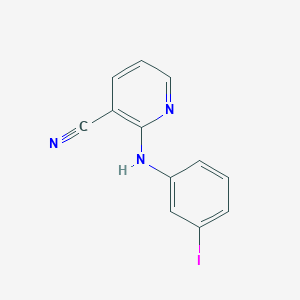
2-(3-ヨードアニリノ)ピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodoanilino)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H8IN3 It is a derivative of pyridine and aniline, featuring an iodine atom attached to the aniline ring and a nitrile group on the pyridine ring
科学的研究の応用
2-(3-Iodoanilino)pyridine-3-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodoanilino)pyridine-3-carbonitrile typically involves the reaction of 3-iodoaniline with 3-cyanopyridine. The reaction is carried out under conditions that facilitate the formation of the carbon-nitrogen bond between the aniline and pyridine rings. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of 2-(3-Iodoanilino)pyridine-3-carbonitrile may involve large-scale batch reactions using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(3-Iodoanilino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 2-(3-iodoanilino)pyridine-3-amine.
Substitution: Formation of 2-(3-substituted anilino)pyridine-3-carbonitrile derivatives.
作用機序
The mechanism of action of 2-(3-Iodoanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The nitrile group and iodine atom play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 2-(3-Bromoanilino)pyridine-3-carbonitrile
- 2-(3-Chloroanilino)pyridine-3-carbonitrile
- 2-(3-Fluoroanilino)pyridine-3-carbonitrile
Uniqueness
2-(3-Iodoanilino)pyridine-3-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its bromo, chloro, and fluoro analogs.
特性
IUPAC Name |
2-(3-iodoanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGWKSYCIKJUOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














